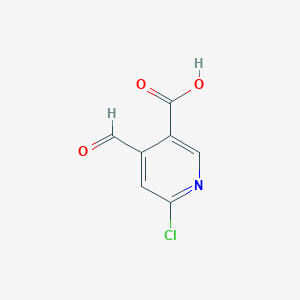

6-Chloro-4-formylnicotinic acid

説明

The exact mass of the compound 6-Chloro-4-formylnicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chloro-4-formylnicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-4-formylnicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-chloro-4-formylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-6-1-4(3-10)5(2-9-6)7(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHBMNIKNOOHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731268 | |

| Record name | 6-Chloro-4-formylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031433-06-3 | |

| Record name | 6-Chloro-4-formylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-formylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 6-Chloro-4-formylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Chloro-4-formylnicotinic Acid

6-Chloro-4-formylnicotinic acid is a trifunctional pyridine derivative of significant interest in medicinal and organic chemistry. Its unique molecular architecture, featuring a carboxylic acid, a formyl group, and a chloro substituent on the pyridine core, makes it a highly versatile building block for the synthesis of more complex, biologically active molecules. The presence of these three distinct functional groups at strategic positions offers multiple reaction sites, enabling a diverse array of chemical transformations. This guide provides a comprehensive overview of the plausible synthetic pathways to this valuable intermediate, focusing on the underlying chemical principles and practical considerations for its preparation.

Strategic Approaches to Synthesis

The synthesis of 6-Chloro-4-formylnicotinic acid presents a unique challenge due to the electronic nature of the pyridine ring, which is deactivated towards electrophilic substitution by the presence of both a chlorine atom and a carboxylic acid group. Direct formylation of the 6-chloronicotinic acid backbone at the 4-position is therefore not a straightforward transformation.

A more strategic and viable approach involves a multi-step synthesis, primarily centered around the construction of a key intermediate, 6-chloro-4-methylnicotinic acid , followed by the selective oxidation of the methyl group to the desired aldehyde. This pathway allows for greater control over the regiochemistry and avoids the harsh conditions that would be necessary for direct formylation.

This guide will focus on this two-part strategy:

-

Part A: Synthesis of the Key Intermediate: 6-Chloro-4-methylnicotinic Acid

-

Part B: Selective Oxidation of the Methyl Group to a Formyl Group

Part A: Synthesis of 6-Chloro-4-methylnicotinic Acid

The synthesis of the crucial intermediate, 6-chloro-4-methylnicotinic acid (CAS 503555-50-8), can be approached through several routes.[1] A logical pathway commences from readily available precursors and builds the substituted pyridine ring system.

Pathway 1: From 4-Methylnicotinic Acid

A plausible and efficient route begins with the commercially available 4-methylnicotinic acid. This pathway involves the selective chlorination of the pyridine ring at the 6-position.

Diagram of Synthesis Pathway 1:

Caption: Synthesis of 6-Chloro-4-methylnicotinic acid from 4-Methylnicotinic acid.

Experimental Protocol: Chlorination of 4-Methylnicotinic Acid

Objective: To introduce a chlorine atom at the 6-position of the 4-methylnicotinic acid ring.

Materials:

-

4-Methylnicotinic acid

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Inert solvent (e.g., Dichloromethane, Chloroform)

-

Apparatus for reflux and inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methylnicotinic acid in an inert solvent.

-

Slowly add an excess of the chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) to the suspension under an inert atmosphere.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

After completion, carefully quench the excess chlorinating agent by slow addition to ice-water.

-

Adjust the pH of the aqueous solution to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent to obtain pure 6-chloro-4-methylnicotinic acid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Excess Chlorinating Agent: Ensures complete conversion of the starting material.

-

Reflux Conditions: Provides the necessary activation energy for the chlorination reaction to proceed at a reasonable rate.

-

Careful Quenching: The reaction of thionyl chloride or phosphorus pentachloride with water is highly exothermic and releases corrosive gases. Slow addition to ice-water helps to control the reaction.

Part B: Selective Oxidation of 6-Chloro-4-methylnicotinic Acid

The selective oxidation of the methyl group in 6-chloro-4-methylnicotinic acid to a formyl group is a critical and delicate step. Over-oxidation to the corresponding carboxylic acid must be avoided. Several methods are available for the selective oxidation of methylpyridines to pyridine aldehydes.[2]

Pathway 2: Selenium Dioxide Oxidation

Selenium dioxide (SeO₂) is a well-known reagent for the selective oxidation of activated methyl groups to aldehydes.

Diagram of Synthesis Pathway 2:

Caption: Selective oxidation to 6-Chloro-4-formylnicotinic acid.

Experimental Protocol: Selenium Dioxide Oxidation

Objective: To selectively oxidize the 4-methyl group of 6-chloro-4-methylnicotinic acid to a formyl group.

Materials:

-

6-Chloro-4-methylnicotinic acid

-

Selenium dioxide (SeO₂)

-

Solvent (e.g., Dioxane, Acetic Acid)

-

Apparatus for reflux

Procedure:

-

In a round-bottom flask, dissolve 6-chloro-4-methylnicotinic acid in a suitable solvent.

-

Add a stoichiometric amount of selenium dioxide to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction.

-

Upon completion, cool the reaction mixture and filter to remove the precipitated selenium metal.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield 6-chloro-4-formylnicotinic acid.

Causality Behind Experimental Choices:

-

Stoichiometric SeO₂: Using a controlled amount of the oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.

-

Choice of Solvent: The solvent should be inert to the oxidizing agent and provide good solubility for the starting material. Dioxane or acetic acid are common choices.

-

Removal of Selenium: The byproduct, elemental selenium, is toxic and must be carefully removed by filtration.

Alternative Oxidation Methods:

While selenium dioxide is a classic choice, other methods for the selective oxidation of methylpyridines can be considered:

-

Vapor-Phase Oxidation: This method involves passing the vapor of the methylpyridine over a heated catalyst.[2] While potentially high-yielding, it requires specialized equipment.

-

Manganese Dioxide (MnO₂): This reagent is often used for the oxidation of allylic and benzylic alcohols, but can also be applied to activated methyl groups on heterocyclic rings.

-

Catalytic Oxidation with Air/Oxygen: Modern methods often employ transition metal catalysts in the presence of air or oxygen as the terminal oxidant, offering a more environmentally friendly approach.[3]

Data Summary Table:

| Pathway | Starting Material | Key Reagents | Intermediate/Product | Key Considerations |

| 1 | 4-Methylnicotinic acid | SOCl₂ or PCl₅ | 6-Chloro-4-methylnicotinic acid | Control of chlorination regioselectivity. |

| 2 | 6-Chloro-4-methylnicotinic acid | SeO₂ | 6-Chloro-4-formylnicotinic acid | Precise control of stoichiometry to avoid over-oxidation. |

Conclusion

The synthesis of 6-chloro-4-formylnicotinic acid is most effectively achieved through a two-stage process involving the initial synthesis of 6-chloro-4-methylnicotinic acid, followed by its selective oxidation. This strategic approach allows for greater control over the introduction of the functional groups and avoids the challenges associated with direct formylation of a deactivated pyridine ring. The choice of specific reagents and reaction conditions for each step will depend on the available resources, desired scale, and safety considerations. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable and versatile chemical intermediate.

References

- Mathes, W., et al. (1956). Process for the production of pyridine aldehydes. U.S.

-

Lisicki, D., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Catalysts, 13(9), 1271. [Link]

Sources

physicochemical properties of 6-Chloro-4-formylnicotinic acid

An In-depth Technical Guide on the Physicochemical Properties of 6-Chloro-4-formylnicotinic acid

Abstract: 6-Chloro-4-formylnicotinic acid (CAS No: 1031433-06-3) is a trifunctional heterocyclic compound of significant interest in medicinal and organic chemistry.[1] Its unique architecture, featuring a pyridine core substituted with a carboxylic acid, a formyl group, and a chloro atom, presents multiple reaction sites, rendering it a highly versatile building block for the synthesis of complex, biologically active molecules.[1] This guide provides a comprehensive overview of its chemical identity, core physicochemical properties, and essential analytical characterization techniques. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for application in synthetic chemistry and materials science.

Chemical Identity and Structural Framework

6-Chloro-4-formylnicotinic acid belongs to the pyridine carboxylic acid class of compounds, which are pivotal scaffolds in drug discovery due to their unique electronic properties and hydrogen bonding capabilities.[1] The strategic placement of the chloro, formyl, and carboxylic acid groups offers a modular platform for chemists to fine-tune steric, electronic, and pharmacokinetic properties in derivative molecules.[1]

| Identifier | Value | Source |

| IUPAC Name | 6-Chloro-4-formylpyridine-3-carboxylic acid | [1] |

| CAS Number | 1031433-06-3 | [1] |

| Molecular Formula | C₇H₄ClNO₃ | [1] |

| Molecular Weight | 185.57 g/mol | [1] |

| InChI Key | WFHBMNIKNOOHOP-UHFFFAOYSA-N | [1] |

| Physical Form | White Solid | [2] |

Core Physicochemical Properties

A precise understanding of the physicochemical properties is fundamental to designing synthetic routes, developing analytical methods, and predicting the behavior of a compound in various systems.

| Property | Value / Observation | Rationale & Experimental Insight |

| Appearance | White Crystalline Solid | The planar aromatic structure and potential for intermolecular hydrogen bonding favor a crystalline solid state at room temperature.[2] |

| Melting Point | Data not widely published. Expected to be relatively high (>150 °C). | Similar chlorinated nicotinic acid derivatives, such as 6-Chloronicotinic acid, exhibit a high melting point (190 °C, dec.).[3] The potential for strong intermolecular hydrogen bonding between carboxylic acid groups and pyridine nitrogens, along with dipole-dipole interactions from the chloro and formyl groups, contributes to a stable crystal lattice requiring significant thermal energy to disrupt. |

| Solubility Profile | Predicted to be soluble in polar organic solvents (Methanol, DMSO, Ethanol) and sparingly soluble in water. | The carboxylic acid group can engage in hydrogen bonding with protic solvents. However, the overall molecule has significant nonpolar character from the chlorinated pyridine ring. For the related 6-Chloronicotinic acid, solubility in water is low (2 mg/mL at 20°C) but higher in organic solvents like methanol and DMSO.[3] |

| Acidity (pKa) | Predicted to be in the range of 3.0 - 3.5. | The carboxylic acid is the primary acidic proton. The pKa is influenced by the electron-withdrawing effects of the chloro substituent and the formyl group, which stabilize the conjugate base (carboxylate anion), making the acid stronger (lower pKa) than unsubstituted nicotinic acid. For comparison, the predicted pKa of 6-Chloronicotinic acid is approximately 3.24.[3] |

Protocol 1: Experimental Determination of Aqueous Solubility

-

Principle: The shake-flask method (OECD Guideline 105) is a standard protocol for determining water solubility. It involves saturating water with the compound and measuring the concentration in the aqueous phase.

-

Methodology:

-

Add an excess amount of 6-Chloro-4-formylnicotinic acid to a known volume of deionized water in a sealed flask.

-

Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Allow the mixture to stand, permitting undissolved solid to settle.

-

Carefully extract a sample from the clear supernatant, and centrifuge or filter it to remove any suspended microparticles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Self-Validation: The experiment should be repeated at different time points (e.g., 24h, 36h, 48h) to confirm that the measured concentration is stable, indicating that equilibrium has been achieved.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 6-Chloro-4-formylnicotinic acid requires a multi-technique analytical approach. The following sections describe the expected spectral signatures.

Analytical Workflow for Structural Verification

Caption: Workflow for purity and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically >11 ppm, due to strong deshielding and hydrogen bonding.

-

Aldehyde Proton (-CHO): A sharp singlet is expected between 9.5-10.5 ppm. Its position is highly characteristic.

-

Aromatic Protons: Two distinct signals are expected for the two protons on the pyridine ring. They will appear as singlets or narrow doublets (due to small long-range coupling) in the aromatic region (7.5-9.0 ppm). The precise chemical shifts are dictated by the combined electronic effects of the three substituents.

-

-

¹³C NMR:

-

Carboxylic Carbonyl (-COOH): Expected in the 160-170 ppm range.

-

Aldehyde Carbonyl (-CHO): Expected further downfield, typically in the 185-195 ppm range.

-

Aromatic Carbons: Four distinct signals are expected for the pyridine ring carbons, with chemical shifts influenced by the attached heteroatom (N) and functional groups. The carbon bearing the chlorine atom will be shifted downfield.

-

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

-

C=O Stretch (Carbonyls): Two distinct, sharp, and strong absorption bands are anticipated. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹. The aldehyde C=O stretch is usually found at a slightly higher wavenumber, around 1720-1740 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Medium to sharp bands are expected in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹, can indicate the presence of the carbon-chlorine bond.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The primary peak in the mass spectrum should correspond to the molecular weight of the compound (185.57 g/mol ).

-

Isotopic Pattern: A crucial diagnostic feature will be the presence of a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak. This signature is definitive proof of the presence of a single chlorine atom in the molecule (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

-

Fragmentation: Common fragmentation pathways would include the loss of •OH (M-17), •CHO (M-29), •Cl (M-35), and •COOH (M-45), providing further structural evidence.

Chemical Reactivity and Stability

The compound's value lies in its three distinct functional groups, which offer orthogonal reactivity for multistep syntheses.[1]

Caption: Key reaction pathways for the functional groups.

-

Stability and Storage: The compound is expected to be stable under standard ambient conditions.[3] However, like many carboxylic acids and aldehydes, it should be considered incompatible with strong oxidizing agents.[3] For long-term integrity, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4][5] Some suppliers recommend refrigerated storage (0-5 °C).[2]

Safety and Handling

Appropriate laboratory practices are essential when handling this compound.

| Aspect | Guideline | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. | [4][6] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. | [4][5] |

| Eye Contact | Causes serious eye irritation. In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice. | [4] |

| Skin Contact | May cause skin irritation. If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice. | [4][6] |

| Ingestion | May be harmful if swallowed. Rinse mouth and seek medical attention if you feel unwell. | [6] |

| Storage | Store locked up in a well-ventilated, dry place. Keep container tightly closed. | [4][5] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [4][6] |

References

-

6-CHLORO-4-FORMYLNICOTINIC ACID Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. [Link]

-

Chem 117 Reference Spectra Spring 2011. [Link]

Sources

An In-depth Technical Guide to 6-Chloro-4-formylnicotinic Acid: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Substituted Nicotinic Acids

In the landscape of contemporary medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Its unique electronic properties and capacity for hydrogen bonding make it an ideal framework for engaging with biological targets.[1] Among the vast array of pyridine derivatives, substituted nicotinic acids, particularly those bearing multiple reactive functional groups, have emerged as exceptionally valuable building blocks for the synthesis of complex, biologically active molecules.[1][2] 6-Chloro-4-formylnicotinic acid (CAS 1031433-06-3) epitomizes this class of reagents, offering a trifecta of reactive sites—a carboxylic acid, a formyl group, and a chloro substituent—that provide a rich platform for diverse chemical transformations. This guide provides an in-depth technical overview of 6-Chloro-4-formylnicotinic acid, from its synthesis and chemical properties to its reactivity and strategic applications in drug discovery and development.

Chemical Properties and Physical Characteristics

A comprehensive understanding of the physicochemical properties of 6-Chloro-4-formylnicotinic acid is fundamental to its effective application in synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1031433-06-3 | Generic |

| Molecular Formula | C₇H₄ClNO₃ | Generic |

| Molecular Weight | 185.56 g/mol | Generic |

| Appearance | White to off-white solid | Generic |

| Purity | Typically >95% | Generic |

Proposed Synthesis Pathway

While specific, detailed preparations of 6-Chloro-4-formylnicotinic acid are not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methodologies for the synthesis of related substituted pyridine carboxylic acids. The most logical approach involves the selective oxidation of a suitable precursor, such as 6-chloro-4-methylnicotinic acid.

A generalized, two-step synthetic workflow is proposed below:

Caption: Proposed multi-step synthesis of 6-Chloro-4-formylnicotinic acid.

Experimental Protocol: A Representative Oxidation of a Methylpyridine Precursor

The following protocol is a generalized procedure based on the oxidation of methylpyridines to their corresponding carboxylic acids, a common transformation in the synthesis of nicotinic acid derivatives.[3][4]

Materials:

-

6-chloro-4-methylnicotinic acid (precursor)

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 6-chloro-4-methylnicotinic acid precursor in an aqueous solution of sodium hydroxide.

-

Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate in water to the reaction mixture. The addition should be portion-wise to control the exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

-

Acidification: Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4. This will precipitate the crude 6-Chloro-4-formylnicotinic acid.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and then recrystallize from an appropriate solvent system, such as an ethanol/water mixture, to yield the purified product.

Spectroscopic Characterization: An Inferred Profile

¹H NMR:

-

The spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the pyridine ring.

-

A downfield singlet corresponding to the aldehyde proton will also be present.

-

A broad singlet for the carboxylic acid proton will be observed, the chemical shift of which will be concentration and solvent-dependent.

¹³C NMR:

-

The spectrum will display seven distinct signals, one for each carbon atom in the molecule.

-

The carbonyl carbons of the carboxylic acid and the aldehyde will appear at the most downfield chemical shifts.

-

The remaining five signals will correspond to the carbons of the pyridine ring.

IR Spectroscopy:

-

A broad O-H stretching band from the carboxylic acid will be observed in the region of 3300-2500 cm⁻¹.[8]

-

A strong C=O stretching band for the carboxylic acid will be present around 1700 cm⁻¹.[8]

-

A distinct C=O stretching band for the aldehyde will also be visible, typically at a slightly higher wavenumber than the carboxylic acid carbonyl.

-

C-Cl stretching vibrations will be observed in the fingerprint region.

Mass Spectrometry:

-

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (185.56 g/mol ).

-

The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom.

-

Common fragmentation patterns would include the loss of CO, COOH, and Cl.[9]

Reactivity Profile: A Trifunctional Scaffold

The synthetic utility of 6-Chloro-4-formylnicotinic acid stems from the distinct reactivity of its three functional groups. The interplay of these groups allows for a wide range of selective chemical transformations.

Caption: Reactivity profile of 6-Chloro-4-formylnicotinic acid.

-

Carboxylic Acid Group: This group can readily undergo standard transformations such as esterification and amidation, providing a convenient handle for attaching various side chains or linking to other molecular fragments.

-

Formyl Group: The aldehyde functionality is a versatile electrophile that can participate in a wide array of condensation reactions, including the formation of imines, oximes, and hydrazones.[10] It can also be a precursor for the synthesis of other functional groups through oxidation or reduction.

-

Chloro Group: The chlorine atom, positioned on the electron-deficient pyridine ring, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a variety of nucleophiles.[11] Furthermore, it can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-nitrogen bonds, respectively.

Synthetic Utility and Applications in Drug Discovery

The multifunctional nature of 6-Chloro-4-formylnicotinic acid makes it a highly valuable intermediate in the synthesis of complex heterocyclic systems, particularly those with therapeutic potential.

Gateway to Fused Heterocyclic Scaffolds

The presence of adjacent formyl and carboxylic acid groups offers a unique opportunity for intramolecular cyclization reactions to construct fused ring systems. By reacting with appropriate binucleophiles, 6-Chloro-4-formylnicotinic acid can serve as a precursor to a variety of fused pyridines, such as thieno[3,4-c]pyridines, furo[3,4-c]pyridines, and pyrrolo[3,4-c]pyridines.[12][13][14][15][16] These fused heterocyclic scaffolds are prevalent in many biologically active molecules.

Application in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[17] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The pyridine scaffold is a common feature in many kinase inhibitors, often serving to mimic the purine ring of ATP and bind to the enzyme's active site.[17][18]

6-Chloro-4-formylnicotinic acid is an ideal starting material for the synthesis of novel kinase inhibitors. The chloro group can be utilized for cross-coupling reactions to introduce various aryl or heteroaryl moieties that can occupy the hydrophobic regions of the ATP-binding pocket. The carboxylic acid can be converted to an amide, a common pharmacophore that can form crucial hydrogen bonds with the hinge region of the kinase. The formyl group can be further elaborated to introduce additional diversity and fine-tune the inhibitor's potency and selectivity.

Conclusion: A Versatile Tool for Chemical Innovation

6-Chloro-4-formylnicotinic acid represents a powerful and versatile building block for the synthesis of complex, high-value molecules. Its trifunctional nature provides a rich platform for a wide range of chemical transformations, enabling the efficient construction of diverse molecular architectures. For researchers, scientists, and drug development professionals, a thorough understanding of the properties, synthesis, and reactivity of this compound is key to unlocking its full potential in the pursuit of novel therapeutics and innovative chemical solutions. As the demand for more sophisticated and targeted drugs continues to grow, the strategic application of such multifunctional building blocks will undoubtedly play an increasingly important role in shaping the future of medicinal chemistry.

References

- Google Patents. (n.d.). EP0372654A3 - Preparation of 2-chloropyridine 3-carboxylic acid esters.

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

- Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

-

PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

-

ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]

-

YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectrum of ( 4 ). Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

QM Magic Class. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Retrieved from [Link]

- Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.

-

NIST WebBook. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]

-

ResearchGate. (n.d.). Derivative spectrophotometric determination of acetamiprid in the presence of 6-chloronicotinic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Pyridinecarboxylic acid, 5-nitro-. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

HETEROCYCLES. (2011). Synthesis of Substituted 2-Bromopyridine Aldehydes. Retrieved from [Link]

-

Food Research. (n.d.). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectra of produced formate. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Retrieved from [Link]

-

Phenomenex. (2020). Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). Retrieved from [Link]

-

SEARCH. (n.d.). Synthesis of fused heterocycles. Part 2. Retrieved from [Link]

-

MassBank. (2020). msbnk-lcsb-lu048801. Retrieved from [Link]

- Google Books. (n.d.). Synthesis of Fused Heterocycles.

-

Internet Archive. (2019). Synthesis of fused heterocycles. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

- Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.

-

Wiley. (n.d.). Synthesis of Fused Heterocycles, Volume 47, Part 2. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2013). Electrophilic fragment-based design of reversible covalent kinase inhibitors. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). Retrieved from [Link]

- Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.

-

PubMed Central. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

-

YouTube. (2022). C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry - Dr Hanaa Assil. Retrieved from [Link]

-

Chemsrc.com. (n.d.). 6-CHLORO-4-FORMYLNICOTINIC ACID Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. 6-Chloronicotinic acid [webbook.nist.gov]

- 5. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 6-Chloronicotinic acid [webbook.nist.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chempanda.com [chempanda.com]

- 12. longdom.org [longdom.org]

- 13. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 14. Synthesis of Fused Heterocycles - Gwynn Pennant Ellis - Google 圖書 [books.google.com.hk]

- 15. Synthesis of fused heterocycles : Ellis, G. P. (Gwynn Pennant) : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 16. wiley.com [wiley.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 6-Chloro-4-formylnicotinic Acid: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-4-formylnicotinic acid, a substituted pyridine carboxylic acid of significant interest in medicinal and organic chemistry. While detailed research on this specific molecule is not extensively available in public literature, its structural features—a carboxylic acid, a formyl group, and a chloro substituent on the pyridine ring—render it a highly valuable building block for the synthesis of complex, biologically active molecules.[1] This guide synthesizes available data, proposes a plausible synthetic pathway, and offers predicted analytical characterization based on established principles and data from analogous structures. The content herein is intended to empower researchers and drug development professionals in their exploration of novel therapeutics derived from the versatile nicotinic acid scaffold.

Introduction: The Significance of the Nicotinic Acid Scaffold

Pyridine carboxylic acids are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The nitrogen atom within the aromatic ring imparts unique electronic properties and hydrogen bonding capabilities, making these scaffolds ideal for interacting with biological targets like enzymes and receptors.[1] The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. This modularity is a key driver in their prevalence in drug discovery programs, leading to the development of drugs for metabolic disorders, inflammatory conditions, and infectious diseases.[1] 6-Chloro-4-formylnicotinic acid, with its three distinct functional groups, presents a rich platform for diverse chemical transformations and the generation of novel molecular entities.

Molecular Structure and Physicochemical Properties

6-Chloro-4-formylnicotinic acid is a white solid, typically available as a hydrate.[2] Its molecular structure combines the reactivity of an aromatic aldehyde and a carboxylic acid with the electronic influence of a chlorine atom on the pyridine ring.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClNO₃ | [2] |

| Molecular Weight | 185.56 g/mol (anhydrous) | Calculated |

| Molecular Weight (Hydrate) | 203.58 g/mol | [2] |

| Appearance | White Solid | [2] |

| Storage Temperature | 0-5°C | [2] |

| Purity (Typical) | ≥95% | [2] |

| InChI Key | BAEPYOHFVDGKRC-UHFFFAOYSA-N | [2] |

Proposed Synthetic Pathway

A feasible approach involves the oxidation of a corresponding methyl or hydroxymethyl group at the 4-position and the introduction of a carboxylic acid group at the 3-position. For instance, a process could be adapted from methods used for the preparation of 6-chloronicotinic acid, which can be synthesized by the oxidation of 2-chloro-5-methylpyridine.[3]

Conceptual Workflow for Synthesis:

Caption: Proposed synthetic workflow for 6-Chloro-4-formylnicotinic acid.

Step-by-Step Conceptual Protocol:

-

Starting Material: A suitable starting material would be a 2-chloro-5-methylpyridine derivative with a precursor to the formyl group at the 4-position, such as a hydroxymethyl group.

-

Selective Oxidation: The hydroxymethyl group at the 4-position would be selectively oxidized to an aldehyde. This can be achieved using mild oxidizing agents like manganese dioxide (MnO₂) to avoid over-oxidation to a carboxylic acid.

-

Oxidation of the Methyl Group: The methyl group at the 5-position would then be oxidized to a carboxylic acid. Stronger oxidizing agents like potassium permanganate (KMnO₄) or catalytic oxidation methods, similar to those used in the industrial production of nicotinic acid, could be employed.[4]

-

Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.

Disclaimer: This is a proposed pathway and would require experimental validation and optimization.

Analytical Characterization (Predicted)

Due to the lack of published experimental spectra for 6-Chloro-4-formylnicotinic acid, the following characterization data are predicted based on the known spectral properties of its constituent functional groups and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are expected to show characteristic signals for the substituted pyridine ring, the aldehyde proton, and the carboxylic acid proton.

Predicted ¹H NMR (in DMSO-d₆):

-

~13.0-14.0 ppm (singlet, 1H): Carboxylic acid proton (broad). The chemical shift of carboxylic acid protons typically appears in this downfield region.

-

~10.1 ppm (singlet, 1H): Aldehyde proton.

-

~8.9 ppm (singlet, 1H): Aromatic proton at the 2-position of the pyridine ring.

-

~8.2 ppm (singlet, 1H): Aromatic proton at the 5-position of the pyridine ring.

Predicted ¹³C NMR (in DMSO-d₆):

-

~193 ppm: Aldehyde carbonyl carbon.

-

~165 ppm: Carboxylic acid carbonyl carbon.

-

~155-120 ppm: Aromatic carbons of the pyridine ring. The exact shifts would be influenced by the electron-withdrawing effects of the chlorine, formyl, and carboxylic acid groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the carboxylic acid, aldehyde, and the chloro-substituted aromatic ring.

Predicted IR Absorptions (cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch of the carboxylic acid dimer. |

| ~1760-1690 | C=O stretch of the carboxylic acid. |

| ~1700 | C=O stretch of the aldehyde. |

| ~1600-1585 | C-C stretch (in-ring) of the pyridine. |

| ~1320-1210 | C-O stretch of the carboxylic acid. |

| ~850-550 | C-Cl stretch. |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.

Predicted Mass Spectrum (ESI-):

-

[M-H]⁻: An intense peak corresponding to the deprotonated molecule at m/z 184.0.

Potential Applications in Drug Discovery

Substituted nicotinic acids are known to exhibit a wide range of biological activities. While the specific activity of 6-Chloro-4-formylnicotinic acid is not yet reported, its structural motifs suggest potential for development in several therapeutic areas:

-

Antibacterial Agents: Nicotinic acid derivatives have been shown to possess promising activity against Gram-positive bacteria.[4][5]

-

Anti-inflammatory Agents: The nicotinic acid scaffold has been utilized to develop novel anti-inflammatory agents.

-

Anticancer Agents: Certain nicotinic acid derivatives have demonstrated potential as anticancer agents.

The presence of the aldehyde group provides a reactive handle for the synthesis of Schiff bases, hydrazones, and other derivatives, allowing for the creation of diverse chemical libraries for high-throughput screening.

Conclusion

6-Chloro-4-formylnicotinic acid is a promising, yet underexplored, building block for organic synthesis and drug discovery. This technical guide provides a foundational understanding of its molecular structure, a plausible synthetic strategy, and predicted analytical data. The versatile nature of its functional groups opens up numerous avenues for the development of novel compounds with potential therapeutic applications. Further experimental investigation into the synthesis, characterization, and biological evaluation of this molecule and its derivatives is highly encouraged to unlock its full potential.

References

- Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.

-

MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

-

PubMed. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US2485152A - Ester of nicotinic acid.

- Google Patents. (n.d.). CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof.

- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.

-

PubMed Central (PMC). (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

-

ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]

- Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-CHLORO-4-FORMYLNICOTINIC ACID Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

A Comprehensive Technical Guide to 6-Chloro-4-formylpyridine-3-carboxylic acid: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. Within this important class of heterocycles, molecules bearing multiple, reactive functional groups offer immense potential as versatile starting materials for the synthesis of complex molecular architectures. 6-Chloro-4-formylpyridine-3-carboxylic acid, with its strategically positioned chloro, formyl, and carboxylic acid moieties, represents a key building block for the construction of novel therapeutic agents. This in-depth guide, intended for researchers and scientists in drug development, will provide a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, underscoring its utility in the quest for new medicines.

Physicochemical Properties and Structural Features

The IUPAC name for this compound is 6-chloro-4-formylpyridine-3-carboxylic acid .[1] Its chemical structure is characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a formyl (aldehyde) group at the 4-position, and a carboxylic acid group at the 3-position. This unique arrangement of functional groups dictates its reactivity and potential for chemical modification.

| Property | Value | Source |

| CAS Number | 1031433-06-3 | [1] |

| Molecular Formula | C₇H₄ClNO₃ | [1] |

| Molecular Weight | 185.56 g/mol | [1] |

The presence of both an electron-withdrawing chlorine atom and a π-deficient pyridine ring influences the acidity of the carboxylic acid and the reactivity of the formyl group. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, further modulating the molecule's properties and its interactions with biological targets.

Synthesis Strategies: Assembling the Core Scaffold

While a definitive, publicly available, step-by-step synthesis protocol for 6-chloro-4-formylpyridine-3-carboxylic acid is not extensively documented in the scientific literature, its structure suggests plausible synthetic routes based on established pyridine chemistry. The synthesis would likely involve a multi-step sequence, leveraging known methodologies for the introduction of substituents onto a pre-existing pyridine ring or the construction of the substituted pyridine ring itself.

One potential conceptual pathway for its synthesis is outlined below:

Caption: Plausible synthetic strategies for 6-Chloro-4-formylpyridine-3-carboxylic acid.

A common strategy for introducing a formyl group onto a pyridine ring is the Vilsmeier-Haack reaction. Alternatively, the formyl group could be generated through the oxidation of a corresponding methyl or hydroxymethyl group. The carboxylic acid could be introduced via carboxylation of an organometallic intermediate or hydrolysis of a nitrile. The commercial availability of this compound from various suppliers suggests that an efficient and scalable synthesis has been developed, likely held as proprietary information.[1][2]

Chemical Reactivity and Synthetic Utility

The true value of 6-chloro-4-formylpyridine-3-carboxylic acid lies in the differential reactivity of its three functional groups, allowing for a wide range of selective chemical transformations. This trifunctional nature makes it an exceptionally valuable building block for creating diverse chemical libraries for high-throughput screening.

Reactions of the Formyl Group

The aldehyde functionality is a versatile handle for a multitude of chemical reactions, including:

-

Reductive Amination: To introduce a variety of substituted aminomethyl groups, a common transformation in the synthesis of bioactive molecules.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, enabling the extension of the carbon skeleton.

-

Aldol and Related Condensations: To create more complex carbon frameworks.

-

Oxidation: To the corresponding carboxylic acid, yielding a dicarboxylic acid derivative.

-

Reduction: To the corresponding alcohol, providing another point for diversification.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into a range of other functional groups:

-

Amide Formation: By coupling with a wide variety of amines, a fundamental reaction in the synthesis of many drug molecules.

-

Esterification: To produce esters, which can modulate solubility and act as prodrugs.

-

Reduction: To the corresponding primary alcohol.

Reactions involving the Chloro Group

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a diverse set of substituents, including:

-

Amines: To generate amino-substituted pyridines.

-

Alcohols and Thiols: To form ether and thioether linkages.

-

Carbon Nucleophiles: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds.

The interplay of these reactive sites allows for a combinatorial approach to the synthesis of novel compounds with a wide range of structural and electronic properties.

Applications in Drug Discovery and Medicinal Chemistry

Pyridine carboxylic acid derivatives are integral to the development of a multitude of therapeutic agents.[3] While specific, publicly disclosed drug discovery programs utilizing 6-chloro-4-formylpyridine-3-carboxylic acid are not abundant, its structural motifs are present in a variety of patented compounds, indicating its relevance as a key intermediate.

The strategic placement of its functional groups allows it to serve as a versatile scaffold for the synthesis of inhibitors of various enzymes and receptors. For instance, the carboxylic acid can mimic the phosphate groups of enzyme substrates, while the other substituents can be tailored to interact with specific pockets in the target protein.

Below is a hypothetical signaling pathway where a derivative of 6-chloro-4-formylpyridine-3-carboxylic acid could act as an inhibitor:

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

Experimental Protocols: A Guide to Practical Application

Protocol: Amide Coupling of 6-Chloro-4-formylpyridine-3-carboxylic acid with a Primary Amine

Objective: To synthesize a substituted amide derivative of 6-chloro-4-formylpyridine-3-carboxylic acid.

Materials:

-

6-Chloro-4-formylpyridine-3-carboxylic acid

-

Primary amine (e.g., benzylamine)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-chloro-4-formylpyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the coupling reagent (e.g., HATU, 1.2 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is crucial as the coupling reagents (DCC, HATU) are sensitive to moisture.

-

Base (DIPEA): A non-nucleophilic base is used to neutralize the hexafluorophosphate salt of HATU and to deprotonate the carboxylic acid, facilitating the reaction.

-

Coupling Reagent (HATU): HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used).

-

Aqueous Work-up: The washing steps are necessary to remove the excess reagents, byproducts (e.g., HOBt from HATU), and the DMF solvent.

-

Chromatographic Purification: This is a standard and effective method to isolate the desired amide product from any remaining starting materials or byproducts.

Analytical Characterization

The structural elucidation and purity assessment of 6-chloro-4-formylpyridine-3-carboxylic acid and its derivatives are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, the aldehyde proton (typically in the 9-10 ppm region), and the carboxylic acid proton (a broad singlet, often >10 ppm).

-

¹³C NMR: The carbon NMR spectrum would exhibit signals for the seven carbon atoms, with the carbonyl carbons of the aldehyde and carboxylic acid appearing at the downfield end of the spectrum (typically >160 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound and its derivatives. Electrospray ionization (ESI) is a common technique for analyzing such polar molecules.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the different functional groups:

-

A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹).

-

A C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹).

-

A C=O stretch for the aldehyde (around 1680-1700 cm⁻¹).

-

C-Cl stretching vibrations in the fingerprint region.

Conclusion and Future Outlook

6-Chloro-4-formylpyridine-3-carboxylic acid is a highly functionalized and versatile building block with significant potential in medicinal chemistry and drug discovery. Its three distinct reactive sites offer a platform for the synthesis of a wide array of complex molecules. While detailed synthetic procedures and specific applications in the public domain are currently limited, its commercial availability points to its utility in ongoing research and development programs. As the demand for novel and diverse chemical entities continues to grow in the pharmaceutical industry, the strategic application of such multi-functionalized scaffolds will undoubtedly play a crucial role in the discovery of the next generation of therapeutic agents.

References

- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.

Sources

spectral data for 6-Chloro-4-formylnicotinic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 6-Chloro-4-formylnicotinic Acid

For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel chemical entities is paramount. 6-Chloro-4-formylnicotinic acid, a substituted pyridine carboxylic acid, presents itself as a versatile building block in medicinal and organic chemistry.[1] Its unique arrangement of a carboxylic acid, a formyl group, and a chloro substituent on the pyridine ring offers multiple avenues for synthetic transformations. This guide provides a comprehensive analysis of the spectral data expected for 6-Chloro-4-formylnicotinic acid, offering insights into its structural confirmation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific compound is not widely published, this guide synthesizes predicted data based on established spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

The foundational step in spectral analysis is understanding the molecule's structure. The interplay of the electron-withdrawing chloro, formyl, and carboxylic acid groups on the electron-deficient pyridine ring dictates the electronic environment of each atom, which in turn governs its spectroscopic signature.

Caption: Molecular structure of 6-Chloro-4-formylnicotinic acid.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR spectroscopy provides information on the number of different types of protons and their neighboring protons. The electron-withdrawing nature of the substituents and the nitrogen atom in the pyridine ring will cause the aromatic protons to appear at relatively high chemical shifts (downfield).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-Chloro-4-formylnicotinic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Shim the magnetic field to ensure homogeneity.

-

Set the appropriate spectral width and acquisition time.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Singlet, broad | 1H | COOH |

| ~10.1 | Singlet | 1H | CHO |

| ~9.1 | Singlet | 1H | H-2 |

| ~8.5 | Singlet | 1H | H-5 |

Interpretation of the Predicted ¹H NMR Spectrum

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded and acidic, appearing as a broad singlet at a very downfield chemical shift. Its broadness is due to hydrogen bonding and chemical exchange.

-

Aldehyde Proton (CHO): The formyl proton is also significantly deshielded by the adjacent carbonyl group and will appear as a sharp singlet in the aromatic region.

-

Aromatic Protons (H-2 and H-5): The two protons on the pyridine ring are in different electronic environments. The proton at the 2-position (H-2) is adjacent to the nitrogen atom and will be the most downfield of the aromatic protons. The proton at the 5-position (H-5) is influenced by the adjacent chloro and formyl groups. Due to the substitution pattern, these protons are not expected to show coupling to each other and will likely appear as singlets.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule. The chemical shifts are influenced by the hybridization and the electronic effects of neighboring atoms and functional groups.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be needed due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse sequence to obtain singlets for each carbon.

-

-

Data Acquisition: Acquire the spectrum over a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the solvent peak.

Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (aldehyde) |

| ~165 | C=O (carboxylic acid) |

| ~155 | C-6 (bearing Cl) |

| ~152 | C-2 |

| ~140 | C-4 (bearing CHO) |

| ~130 | C-3 (bearing COOH) |

| ~125 | C-5 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbons: The aldehyde and carboxylic acid carbonyl carbons are the most deshielded, appearing at the highest chemical shifts.[2][3] The aldehyde carbonyl is typically found further downfield than the carboxylic acid carbonyl.

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon bearing the electronegative chlorine atom (C-6) will be significantly downfield. The carbons adjacent to the nitrogen (C-2 and C-6) will also be deshielded. The quaternary carbons (C-3, C-4, and C-6) will generally have weaker signals than the protonated carbons (C-2 and C-5).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the IR spectrum over the standard mid-IR range (4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2850 and ~2750 | C-H stretch | Aldehyde (Fermi doublet) |

| ~1760-1740 | C=O stretch | Aldehyde |

| ~1710-1680 | C=O stretch | Carboxylic acid |

| ~1600-1450 | C=C and C=N stretch | Aromatic ring |

| ~1320-1210 | C-O stretch | Carboxylic acid |

| ~850-550 | C-Cl stretch | Chloroalkane |

Interpretation of the IR Spectrum

-

O-H Stretch: A very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H group of a carboxylic acid.[4][5]

-

C=O Stretches: Two distinct carbonyl peaks are expected. The aldehyde C=O stretch will appear at a higher frequency than the carboxylic acid C=O stretch.[6]

-

Aldehyde C-H Stretch: The presence of an aldehyde is further confirmed by two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹, known as a Fermi doublet.[6]

-

Aromatic Region: Absorptions in the 1600-1450 cm⁻¹ range are characteristic of the pyridine ring stretches.[4]

-

C-Cl Stretch: A band in the fingerprint region (below 1000 cm⁻¹) can be attributed to the C-Cl stretching vibration.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Tandem MS (MS/MS): To study fragmentation, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.[7][8]

Predicted Mass Spectrum Data

-

Molecular Ion (M+): The molecular weight of 6-Chloro-4-formylnicotinic acid (C₇H₄ClNO₃) is approximately 185.56 g/mol . The mass spectrum should show a molecular ion peak (or [M+H]⁺ at m/z 186.57) with an isotopic pattern characteristic of a molecule containing one chlorine atom (an M+2 peak with about one-third the intensity of the M+ peak).

-

Key Fragmentation Pathways:

-

Loss of CO₂ (44 Da) from the carboxylic acid group.

-

Loss of CO (28 Da) from the formyl group.

-

Loss of Cl (35/37 Da).

-

Caption: Predicted key fragmentation pathways for 6-Chloro-4-formylnicotinic acid.

Conclusion

The comprehensive spectral analysis of 6-Chloro-4-formylnicotinic acid through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data, rooted in fundamental spectroscopic principles and comparison with related structures, offers a robust framework for researchers to identify and characterize this important synthetic intermediate. The unique combination of functional groups results in a distinct spectroscopic fingerprint, enabling its unambiguous identification in complex reaction mixtures and ensuring its purity for downstream applications in drug discovery and development.

References

-

NIST. 6-Chloronicotinic acid. In NIST Chemistry WebBook. [Link]

-

ResearchGate. (PDF) 6-Chloronicotinic acid. [Link]

-

NIST. 6-Chloronicotinic acid. In NIST Chemistry WebBook. [Link]

-

PubChem. 6-Chloronicotinic acid. [Link]

-

University of Wisconsin-Madison. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

-

PubMed Central (PMC). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]

-

BeVital. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. [Link]

-

PubMed Central (PMC). Liquid chromatography - tandem quadrupole mass spectrometry and comprehensive two-dimensional gas chromatography - time-of-flight mass spectrometry measurement of targeted metabolites of Methylobacterium extorquens AM1 grown on two different carbon sources. [Link]

-

Azerbaijan Medical Journal. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. [Link]

Sources

- 1. 6-Chloro-4-formylnicotinic acid | 1031433-06-3 | Benchchem [benchchem.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bevital.no [bevital.no]

A Technical Guide to the Solubility of 6-Chloro-4-formylnicotinic Acid for Pharmaceutical Development

Abstract: This technical guide provides a comprehensive overview of the principles, determination, and critical factors influencing the solubility of 6-Chloro-4-formylnicotinic acid in organic solvents. Designed for researchers, chemists, and drug development professionals, this document moves beyond theoretical data to offer practical, field-proven insights. It details the causality behind experimental choices, presents a robust, self-validating protocol for solubility determination, and grounds all claims in authoritative scientific literature. The guide includes a detailed experimental workflow, a summary of the compound's physicochemical properties, and an analysis of how variables such as solvent polarity, temperature, and pH impact solubility, empowering scientists to develop effective formulation and synthetic strategies.

Introduction: The Critical Role of Solubility

6-Chloro-4-formylnicotinic acid is a pyridine carboxylic acid derivative that serves as a versatile intermediate and building block in medicinal and organic chemistry.[1] Its unique structure, featuring a carboxylic acid, a formyl group, and a chloro substituent, presents multiple reaction sites, making it highly valuable for synthesizing more complex, biologically active molecules.[1]

In the journey of a new chemical entity (NCE) from discovery to a viable drug product, solubility is a cornerstone physicochemical property. Improper drug solubility can lead to suboptimal drug delivery and poor absorption, resulting in diminished efficacy and potential side effects.[2] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvent systems are imperative during the early stages of drug discovery and formulation development.[2] This guide provides the foundational knowledge and practical methodologies required to expertly characterize the solubility profile of 6-Chloro-4-formylnicotinic acid.

Physicochemical Characteristics

Understanding the inherent properties of 6-Chloro-4-formylnicotinic acid is the first step in predicting and interpreting its solubility behavior. The molecule's functional groups—a polar carboxylic acid capable of hydrogen bonding and ionization, a reactive formyl group, and an electronegative chlorine atom on a pyridine ring—create a complex interplay of forces that dictate its interaction with different solvents.

Table 1: Physicochemical Properties of 6-Chloro-4-formylnicotinic acid

| Property | Value | Source |

| IUPAC Name | 6-Chloro-4-formylpyridine-3-carboxylic acid | [1] |

| Molecular Formula | C₇H₄ClNO₃ | [1] |

| Molecular Weight | 185.57 g/mol | [1] |

| CAS Number | 1031433-06-3 | [1][3] |

The presence of the carboxylic acid group suggests that the compound's solubility will be highly dependent on the pH of the medium. The pyridine nitrogen and the oxygen atoms of the carboxyl and formyl groups can act as hydrogen bond acceptors, while the carboxylic proton can act as a hydrogen bond donor. These characteristics suggest a higher affinity for polar solvents over non-polar ones, a principle commonly summarized as "like dissolves like".[4][5]

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are useful, empirical measurement is the gold standard for accurately determining solubility. The thermodynamic or equilibrium solubility represents the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the solution is in equilibrium with the solid form of the compound.[6][7]

The most reliable and widely used technique for this measurement, especially for compounds with low to moderate solubility, is the shake-flask method.[8][9] This method ensures that a true equilibrium is reached between the dissolved and undissolved solute.

Experimental Workflow: Shake-Flask Method

The following diagram outlines the logical flow of the recommended shake-flask protocol for determining the solubility of 6-Chloro-4-formylnicotinic acid.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

This protocol is synthesized from best practices recommended by authoritative bodies and scientific literature.[8][10]

A. Materials and Equipment

-

6-Chloro-4-formylnicotinic acid (solid form, characterized)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4-10 mL)

-

Mechanical agitator (e.g., orbital shaker, wrist-action shaker)

-

Temperature-controlled environment (incubator or water bath)

-

Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE, check for compatibility)

-

Calibrated volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

B. Preliminary Assessment

-

Rationale: Before the main experiment, it is crucial to estimate the required equilibration time.[10]

-

Procedure: Prepare a supersaturated solution in the solvent of interest. Agitate at a constant temperature. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours). Analyze the concentration of each aliquot. The time at which the concentration reaches a stable plateau is considered the appropriate equilibration time.[10]

C. Pivotal Experiment (Performed in Triplicate)

-

Preparation: Set the temperature-controlled shaker to the desired temperature (e.g., 25°C).

-

Addition of Solute: Add an excess amount of 6-Chloro-4-formylnicotinic acid to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.[8]

-

Addition of Solvent: Accurately pipette a known volume of the selected solvent into the vial.

-

Agitation: Securely cap the vials and place them in the shaker. Agitate the suspensions for the pre-determined equilibration time.

-

Phase Separation: After agitation, allow the vials to stand briefly to let larger particles settle. Separate the solid and liquid phases.[6]

-

Centrifugation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Filtration: Alternatively, use a syringe to withdraw the supernatant and pass it through a chemically compatible filter to remove any undissolved particles. Causality Note: This step is critical to prevent undissolved solid from artificially inflating the measured concentration. Adsorption of the solute onto the filter should be evaluated for low-solubility compounds.[8]

-

-